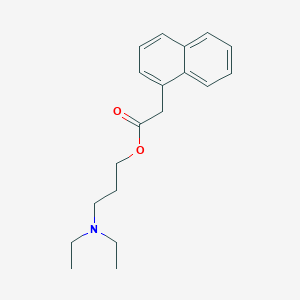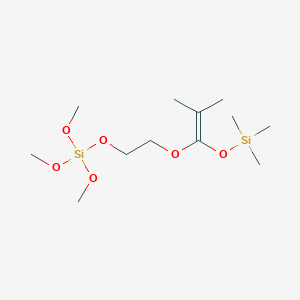
Calcium cacodylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium cacodylate: is an organoarsenic compound with the chemical formula Ca[(CH₃)₂AsO₂]₂ . It is a derivative of cacodylic acid and is used primarily as a buffering agent in biological and chemical research. The compound is known for its stability and effectiveness in maintaining pH levels in various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium cacodylate can be synthesized by neutralizing cacodylic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving cacodylic acid in water and then adding the calcium compound slowly while maintaining the pH at around 7. The mixture is then heated to ensure complete reaction and the resulting solution is filtered to remove any insoluble impurities.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade cacodylic acid and calcium hydroxide or calcium carbonate. The reaction is carried out in large reactors with precise control over temperature and pH to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Calcium cacodylate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form arsenic acid derivatives.
Reduction: It can be reduced to form dimethylarsine.
Substitution: It can undergo substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc and hydrochloric acid are used.
Substitution: Various organic reagents can be used depending on the desired substitution.
Major Products:
Oxidation: Arsenic acid derivatives.
Reduction: Dimethylarsine.
Substitution: Various organoarsenic compounds depending on the substituent.
Aplicaciones Científicas De Investigación
Chemistry: Calcium cacodylate is used as a buffering agent in various chemical reactions to maintain a stable pH. It is also used in the synthesis of other organoarsenic compounds.
Biology: In biological research, this compound is used as a buffer in electron microscopy and protein crystallography. It helps in preserving the structure of biological samples during preparation and imaging.
Medicine: While not commonly used directly in medicine, this compound’s derivatives have been studied for their potential therapeutic applications, including as anticancer agents.
Industry: In industrial applications, this compound is used in the production of herbicides and pesticides. It is also used in the manufacturing of certain types of glass and ceramics.
Mecanismo De Acción
Calcium cacodylate exerts its effects primarily through its buffering capacity. It maintains a stable pH in various experimental conditions by neutralizing acids and bases. The molecular targets and pathways involved include interactions with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to maintain the desired pH levels.
Comparación Con Compuestos Similares
Sodium cacodylate: Another buffering agent used in similar applications but with sodium as the cation.
Potassium cacodylate: Similar to sodium cacodylate but with potassium as the cation.
Cacodylic acid: The parent compound from which calcium cacodylate is derived.
Uniqueness: this compound is unique in its ability to provide a stable pH in a variety of experimental conditions, making it highly valuable in both chemical and biological research. Its stability and effectiveness as a buffer set it apart from other similar compounds.
Propiedades
Número CAS |
5785-43-3 |
|---|---|
Fórmula molecular |
C4H12As2CaO4 |
Peso molecular |
314.06 g/mol |
Nombre IUPAC |
calcium;dimethylarsinate |
InChI |
InChI=1S/2C2H7AsO2.Ca/c2*1-3(2,4)5;/h2*1-2H3,(H,4,5);/q;;+2/p-2 |
Clave InChI |
PUHDXXBRQTYHRJ-UHFFFAOYSA-L |
SMILES canónico |
C[As](=O)(C)[O-].C[As](=O)(C)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



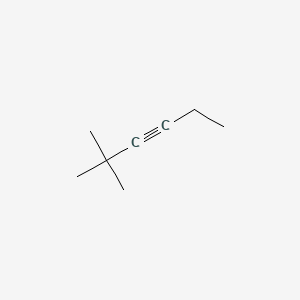
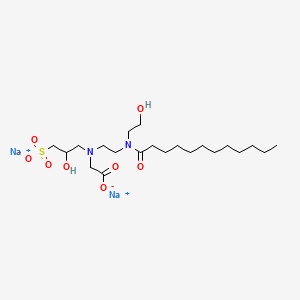
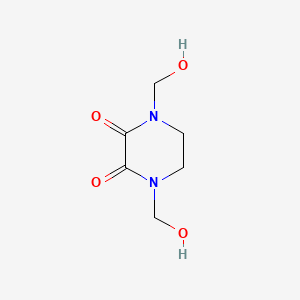

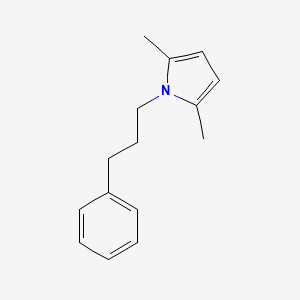
![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)
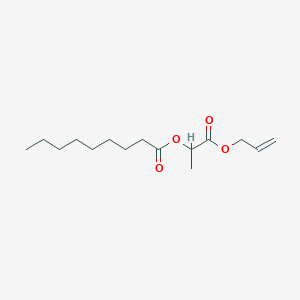
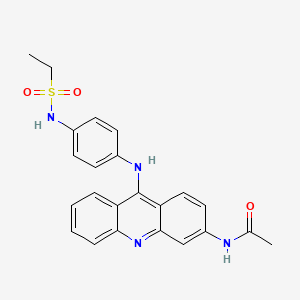
![4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one](/img/structure/B13795092.png)

